9-(Chloromethyl)acridine

Catalog No.
S13540746
CAS No.
M.F
C14H10ClN
M. Wt
227.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Chloromethyl)acridine

Product Name

9-(Chloromethyl)acridine

IUPAC Name

9-(chloromethyl)acridine

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C14H10ClN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2

InChI Key

GHRSAHYGRNTVDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl

9-(Chloromethyl)acridine is a derivative of acridine, characterized by the presence of a chloromethyl group at the 9-position of the acridine ring. Acridine itself is a nitrogen-containing heterocyclic compound known for its planar structure and significant biological activity. The introduction of the chloromethyl substituent enhances the reactivity of the compound, making it suitable for various chemical transformations and biological applications. This compound is often explored in medicinal chemistry due to its potential as an anti-cancer agent and its ability to interact with nucleic acids.

The chemical behavior of 9-(chloromethyl)acridine is primarily influenced by its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the 9-position. This reaction is critical for synthesizing more complex acridine derivatives.
  • Electrophilic Aromatic Substitution: The acridine ring can undergo electrophilic substitution at positions 2 and 7, leading to diverse derivatives with potentially enhanced biological properties .
  • Hydrolysis: Under certain conditions, hydrolysis can occur, leading to the formation of 9-aminoacridine derivatives, which are known for their biological activity .

9-(Chloromethyl)acridine and its derivatives exhibit notable biological activities, particularly in cancer research. Some key points include:

  • Antitumor Activity: Compounds derived from 9-(chloromethyl)acridine have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves intercalation into DNA, disrupting replication and transcription processes .
  • Antimicrobial Properties: Similar acridine derivatives have been reported to possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Mechanisms of Action: The interaction with DNA and inhibition of topoisomerase enzymes are common mechanisms through which these compounds exert their biological effects .

Several methods exist for synthesizing 9-(chloromethyl)acridine:

  • Friedlander Synthesis: This method involves the condensation of anthranilic acid derivatives with appropriate carbonyl compounds under acidic conditions.
  • Chloromethylation: Direct chloromethylation of acridine can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Reactions with Amines: The reaction of 9-chloroacridine with various amines can yield a range of substituted acridines with diverse biological activities .

The applications of 9-(chloromethyl)acridine extend across various fields:

  • Pharmaceutical Development: It serves as a scaffold for designing new anticancer agents and antibiotics.
  • Research Tool: Used in studies investigating DNA interactions and mechanisms of drug action.
  • Chemical Probes: Its reactive chloromethyl group allows it to be utilized as a chemical probe in biological systems to study protein interactions and enzyme activities .

Studies on the interactions of 9-(chloromethyl)acridine with biological macromolecules reveal its potential as a therapeutic agent:

  • DNA Binding Studies: Research has shown that this compound can intercalate into DNA, leading to structural changes that inhibit replication .
  • Protein Interactions: Investigations into how it interacts with proteins involved in cell cycle regulation have highlighted its potential as a modulator of cellular processes .

Several compounds share structural similarities with 9-(chloromethyl)acridine, each exhibiting unique properties:

Compound NameStructure TypeBiological Activity
9-AminoacridineAmino derivativeAntitumor, DNA intercalation
Acridine OrangeFluorescent dyeAntimicrobial
EthacridineEthyl derivativeAntifungal
9-ChloroacridineChlorinated derivativeAnticancer

Uniqueness of 9-(Chloromethyl)acridine

What sets 9-(chloromethyl)acridine apart from these similar compounds is its specific reactivity due to the chloromethyl group, which facilitates further derivatization and enhances its potential as a versatile building block in medicinal chemistry. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of a wide variety of biologically active compounds that may not be achievable with other acridine derivatives.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation represents one of the most established methods for introducing chloromethyl groups into aromatic systems, including acridine derivatives [1] [2]. This electrophilic aromatic substitution reaction utilizes strong Lewis acids such as aluminum chloride or zinc chloride as catalysts to facilitate the formation of electrophilic species that attack the aromatic ring [2].

For 9-(chloromethyl)acridine synthesis, the Blanc chloromethylation reaction serves as the primary Friedel-Crafts approach [1] [3] [4]. This method involves the reaction of acridine with formaldehyde and hydrogen chloride in the presence of zinc chloride catalyst [3] [4]. The mechanism proceeds through the formation of an electrophilic chloromethyl species, which attacks the electron-rich 9-position of the acridine ring system [4].

Research has demonstrated that the reaction conditions significantly influence product yield and selectivity [1]. The optimal temperature range for Blanc chloromethylation of acridine derivatives typically falls between 40-85°C, with reaction times varying from 1-12 hours depending on substrate reactivity [5]. The use of zinc chloride as a Lewis acid catalyst promotes the formation of the electrophilic intermediate while maintaining reaction selectivity for the 9-position [3] [4].

Table 1: Friedel-Crafts Alkylation Conditions for 9-(Chloromethyl)acridine Synthesis

CatalystTemperature (°C)Reaction Time (hours)Yield (%)Reference
Zinc chloride40-851-1265-80 [5]
Aluminum chloride60-902-855-75 [1]
Iron chloride70-1003-1045-65 [2]

The Friedel-Crafts alkylation mechanism involves several key steps [2] [4]. Initially, formaldehyde undergoes protonation under acidic conditions, making the carbon center highly electrophilic [4]. The aromatic pi-electrons of acridine then attack this electrophilic center, forming a sigma complex intermediate [2]. Subsequent rearomatization occurs through deprotonation, followed by rapid chlorination of the resulting benzyl alcohol under the acidic reaction conditions [4].

One significant limitation of Friedel-Crafts alkylation approaches involves the potential formation of bis(chloromethyl) ether as a byproduct [3] [4]. This side reaction can be minimized through careful control of reaction stoichiometry and temperature conditions [4]. Additionally, the electron-deficient nature of acridine compared to simple benzene derivatives can reduce reaction rates, requiring optimization of catalyst loading and reaction conditions [1] [2].

Nucleophilic Substitution Reactions

Nucleophilic substitution pathways offer an alternative approach to 9-(chloromethyl)acridine synthesis, particularly through the displacement of other leaving groups at the 9-position [6] [7]. These reactions typically proceed via aromatic nucleophilic substitution (SNAr) mechanisms due to the electron-deficient nature of the acridine ring system [8] [9].

The most common nucleophilic substitution approach involves the reaction of 9-chloroacridine with chloromethyl nucleophiles or related reagents [10] [7]. Research has shown that 9-chloroacridine serves as an excellent electrophilic substrate for nucleophilic displacement reactions due to the low electron density at the 9-position [7] [8]. The reaction mechanism follows a typical addition-elimination pathway, where the nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate before elimination of the chloride leaving group [8] [9].

Table 2: Nucleophilic Substitution Reaction Parameters

Starting MaterialNucleophileSolventTemperature (°C)Yield (%)Reference
9-ChloroacridineChloromethyl anionDimethyl sulfoxide100-12070-85 [7]
9-BromoacridineChloromethyl GrignardTetrahydrofuran0-2560-75 [6]
9-FluoroacridineChloromethyl lithiumDiethyl ether-78 to 055-70 [9]

Studies have demonstrated that the reactivity order for nucleophilic substitution at the 9-position follows the expected trend for aromatic nucleophilic substitution: fluoride > chloride > bromide > iodide as leaving groups [7] [9]. This reactivity pattern reflects the ability of the leaving group to stabilize the negative charge developed during the transition state [8].

The kinetics of nucleophilic substitution reactions at the 9-position of acridine derivatives have been extensively studied [7]. Research indicates that these reactions follow pseudo-first-order kinetics when the nucleophile is present in excess [7]. The reaction rate constants show strong dependence on solvent polarity, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide providing optimal reaction environments [6] [7].

Mechanistic investigations have revealed that nucleophilic substitution reactions at the 9-position can proceed through different pathways depending on reaction conditions [7] [8]. Under mild conditions, a concerted mechanism may operate, while under more forcing conditions, a stepwise mechanism involving a tetrahedral intermediate becomes favored [8] [9]. The choice of reaction pathway significantly influences product selectivity and yield [7].

Green Chemistry Approaches

Solvent-Free Synthesis Techniques

Environmental considerations have driven the development of solvent-free synthetic methodologies for acridine derivatives, including 9-(chloromethyl)acridine [11] [12]. These approaches eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency and product purity [11] [12].

Solid-state synthesis represents one promising solvent-free approach for acridine derivative preparation [11]. Research has demonstrated that copper-doped zinc oxide nanocrystalline powder can serve as an effective catalyst for acridine synthesis under solvent-free conditions [11]. The heterogeneous catalyst facilitates the condensation reactions necessary for acridine ring formation while enabling easy product separation and catalyst recovery [11].

Table 3: Solvent-Free Synthesis Conditions and Results

Catalyst SystemTemperature (°C)Reaction Time (hours)Yield (%)Catalyst Recovery (%)Reference
Copper-doped zinc oxide90-1201.5-385-9590-95 [11]
Calix [1]arene mono-acid80-1002-475-9085-90 [13]
Cobalt/carbon composite100-1301-280-9288-93 [14]

Mechanistic studies of solvent-free acridine synthesis have revealed that the solid catalyst surface plays a crucial role in activating reactants and facilitating bond formation [11]. The nanocrystalline catalyst surface provides active sites for substrate adsorption and activation, while the absence of solvent enhances reactant concentration and collision frequency [11]. This combination of factors contributes to improved reaction rates and yields compared to traditional solution-phase methods [11].

The development of calix [1]arene-based catalysts has provided another avenue for solvent-free acridine synthesis [13]. These supramolecular catalysts offer unique selectivity profiles due to their three-dimensional cavity structures, which can accommodate specific substrate geometries [13]. Research has shown that mono-acid incorporated calix [1]arene catalysts effectively promote the condensation reactions required for acridine ring formation while maintaining high product selectivity [13].

Temperature optimization studies have revealed optimal reaction conditions for various solvent-free catalyst systems [11]. For copper-doped zinc oxide catalysts, temperatures between 90-120°C provide the best balance between reaction rate and product selectivity [11]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to side product formation and catalyst deactivation [11].

Catalytic Microwave-Assisted Methods

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for acridine derivative preparation, offering significant advantages in terms of reaction time, energy efficiency, and product selectivity [14] [12]. The unique heating mechanism of microwave irradiation provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved yields [14] [12].

Recent research has demonstrated the effectiveness of cobalt/carbon catalysts derived from rice husks for microwave-assisted acridine synthesis [14] [12]. These bio-derived catalysts combine the advantages of sustainable feedstock utilization with excellent catalytic performance under microwave conditions [14]. The amorphous carbon matrix provides high surface area for reactant adsorption, while the cobalt centers serve as active sites for bond formation and rearrangement reactions [14].

Table 4: Microwave-Assisted Synthesis Parameters and Outcomes

CatalystPower (W)Temperature (°C)Time (minutes)Yield (%)Selectivity (%)Reference
Cobalt/carbon250-350120-15010-3082-8790-95 [14]
Zinc ion-based system200-300100-13015-4580-9085-92 [15]
Lewis acid catalysts150-25090-12020-6075-8582-88 [12]

The mechanism of microwave-assisted acridine synthesis involves selective heating of polar molecules and ionic species within the reaction mixture [14] [12]. This selective heating effect accelerates the formation of reactive intermediates while minimizing side reactions that typically occur under conventional heating conditions [14]. The rapid heating also reduces reaction times from hours to minutes, significantly improving process efficiency [12].

Comparative studies between microwave-assisted and conventional heating methods have revealed substantial advantages for microwave irradiation [14] [12]. Microwave-assisted reactions typically achieve higher yields in shorter reaction times while consuming less energy overall [14]. The acridine synthetic reaction obtained low yields when using conventional heating and ultrasonic methods, with the highest productivity achieved under microwave irradiation conditions [12].

Optimization of microwave power and temperature profiles has proven critical for maximizing reaction efficiency [14] [12]. Research has shown that power levels between 250-350 watts provide optimal heating rates without causing thermal decomposition of sensitive intermediates [14]. Temperature control within the range of 120-150°C ensures complete conversion while maintaining product selectivity [14].

The development of sonochemistry combined with ion induction represents another innovative approach for green acridine synthesis [15] [16]. This method utilizes acoustic cavitation effects to enhance mass transfer and reaction rates while employing environmentally benign aqueous reaction media [15]. Studies have demonstrated that zinc ion-based acridine-functionalized systems can be synthesized with yields of 80-90% using this combined approach [15].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 9-(chloromethyl)acridine presents numerous technical and economic challenges that significantly impact commercial viability [17] [18] [19]. These challenges encompass aspects of reaction engineering, process economics, environmental compliance, and quality control requirements specific to pharmaceutical and specialty chemical manufacturing [18] [19].

Scale-up considerations for 9-(chloromethyl)acridine synthesis must address the fundamental differences between laboratory and industrial reaction environments [17]. The most critical factors include batch size limitations, energy requirements for maintaining reaction conditions, equipment capabilities for handling corrosive reagents, and precise temperature and time controls necessary for consistent product quality [17]. Laboratory procedures that generate excessive processing energy often cannot be reproduced with current manufacturing equipment, creating significant challenges for technology transfer [17].

Table 5: Industrial Production Challenges and Impact Assessment

Challenge CategorySpecific IssueImpact LevelMitigation StrategyReference
Process ChemistryCorrosive reagent handlingHighSpecialized equipment materials [5] [17]
EnvironmentalVolatile organic compound emissionsHighSolvent recovery systems [3] [4]
Quality ControlByproduct formationMediumProcess optimization [10] [7]
EconomicsRaw material costsMediumAlternative synthetic routes [18] [19]
SafetyBis(chloromethyl) ether formationHighProcess redesign [3] [4]

The formation of bis(chloromethyl) ether as a byproduct during Blanc chloromethylation represents a critical industrial challenge due to its highly carcinogenic nature [3] [4]. Industrial processes must implement stringent controls to minimize formation of this byproduct and ensure complete removal from final products [3]. This requirement necessitates sophisticated purification systems and analytical monitoring capabilities that significantly increase production costs [4].

Energy requirements for industrial-scale 9-(chloromethyl)acridine production present another significant challenge [17]. The reaction conditions typically require elevated temperatures and extended reaction times, resulting in substantial energy consumption [5] [17]. Moreover, the corrosive nature of hydrogen chloride and other chlorinating agents demands specialized equipment construction using corrosion-resistant materials, further increasing capital investment requirements [5].

Market analysis indicates that the global acridine derivatives market is expected to reach 211.21 million USD by 2030, with a compound annual growth rate of 4.1% [18]. However, the high production costs associated with current synthetic methodologies limit market growth potential [18]. The manufacturing challenges include complex multi-step procedures, specialized equipment requirements, and stringent quality control measures necessary for pharmaceutical applications [18] [19].

Environmental regulations impose additional constraints on industrial acridine production [3] [4]. The use of chlorinated solvents and the potential formation of hazardous byproducts require comprehensive environmental management systems [3]. Waste treatment and disposal costs can represent a significant fraction of total production expenses, particularly for facilities operating under strict environmental compliance requirements [4].

Process development for commercial-scale production must also address the inherent instability of certain acridine intermediates [10] [7]. Research has shown that 9-chloroacridine derivatives are extremely sensitive to acid hydrolysis and can undergo autocatalyzed decomposition to form 9-acridone byproducts [7]. This instability necessitates careful control of storage conditions and processing environments to maintain product quality throughout the manufacturing process [10].

The pharmaceutical industry's stringent quality requirements further complicate industrial production of 9-(chloromethyl)acridine [18] [19]. Good Manufacturing Practice compliance demands extensive documentation, validation procedures, and quality assurance systems that significantly increase operational complexity and costs [19]. The need for high-purity products suitable for pharmaceutical applications requires sophisticated analytical capabilities and quality control infrastructure [18].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, 2D Correlation Studies)

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural characterization of 9-(chloromethyl)acridine, providing detailed information about the molecular framework and substitution patterns [1] [2]. The compound exhibits characteristic spectral features that enable unambiguous identification and structural confirmation.

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 9-(chloromethyl)acridine displays distinct resonance patterns characteristic of the acridine nucleus with chloromethyl substitution [3]. The aromatic protons at positions 1-8 of the acridine ring system appear as complex multiplets in the region between 7.0-8.5 parts per million, reflecting the electron-deficient nature of the heterocyclic system [1]. The chloromethyl protons (-CH₂Cl) manifest as a singlet at approximately 4.5-5.0 parts per million, positioned downfield due to the electron-withdrawing effect of the chlorine atom [3].

Chemical shift assignments for the aromatic region reveal the influence of the nitrogen heteroatom and chloromethyl substitution on the electronic environment. Protons adjacent to the nitrogen atom (H4, H5) typically resonate at lower field positions compared to the peripheral aromatic protons, reflecting the deshielding effect of the electronegative nitrogen [1] [4]. The integration patterns confirm the presence of eight aromatic protons and two chloromethyl protons, consistent with the molecular formula C₁₄H₁₀ClN [5].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework and substitution effects throughout the molecule [4]. The aromatic carbon resonances span the region from 120-140 parts per million, with specific chemical shifts reflecting the electronic environment of each carbon position [1]. The chloromethyl carbon (-CH₂Cl) appears significantly upfield at approximately 40-50 parts per million, characteristic of sp³ carbons bearing electronegative substituents [3].

The central acridine carbon (C9) bearing the chloromethyl group typically resonates in the region of 140-160 parts per million, reflecting its unique electronic environment at the junction of the two benzene rings and adjacent to the nitrogen heteroatom [6]. Quaternary carbons within the aromatic system display distinct chemical shifts that enable differentiation between substituted and unsubstituted positions [4].

Two-Dimensional Correlation Studies

Advanced two-dimensional nuclear magnetic resonance techniques provide definitive structural confirmation through correlation spectroscopy [2] [7]. Correlation spectroscopy (COSY) experiments reveal proton-proton coupling patterns within the aromatic system, establishing connectivity between adjacent protons and confirming the substitution pattern [2]. Heteronuclear single quantum coherence (HSQC) spectroscopy directly correlates protons with their directly bonded carbons, providing unambiguous assignment of carbon-hydrogen pairs [2].

Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range carbon-hydrogen correlations, enabling the determination of quaternary carbon positions and confirming the attachment of the chloromethyl group to the central acridine carbon [7]. These correlation studies collectively provide a complete structural fingerprint of the molecule, establishing both the connectivity and the three-dimensional arrangement of atoms [2].

Multiplicity-separated heteronuclear single quantum coherence experiments enhance spectral resolution by separating CH₂ signals from CH and CH₃ signals, facilitating the identification of the chloromethyl group and its distinction from other methylene groups [2]. This technique proves particularly valuable for complex aromatic systems where signal overlap may obscure important structural features.

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive structural characterization of 9-(chloromethyl)acridine, revealing precise three-dimensional molecular geometry and intermolecular interactions [8] [9] [10]. Crystallographic analysis yields bond lengths, bond angles, and dihedral angles with high precision, enabling detailed understanding of the molecular structure and its implications for chemical reactivity.

Crystal Structure Determination

The crystal structure of 9-(chloromethyl)acridine reveals a planar acridine ring system with the chloromethyl substituent oriented perpendicular to the aromatic plane [8] [10]. The acridine nucleus maintains the characteristic tricyclic structure with C-C bond distances consistent with aromatic character throughout the π-electron system [9]. The central C9-CH₂Cl bond length typically measures approximately 1.50-1.52 Ångstroms, reflecting the sp³ hybridization of the methylene carbon [10].

Bond angles within the acridine ring system conform to expected values for fused aromatic rings, with internal angles approaching 120 degrees around aromatic carbons [8]. The nitrogen heteroatom exhibits slight pyramidalization due to lone pair localization, influencing the overall planarity of the aromatic system [9]. Crystallographic data typically reveal unit cell parameters, space group symmetry, and molecular packing arrangements that provide insights into solid-state behavior [11].

Intermolecular Interactions and Packing

Crystal packing analysis reveals the influence of intermolecular interactions on solid-state structure and properties [9] [10]. π-π stacking interactions between parallel acridine rings typically occur with interplanar distances of approximately 3.4-3.6 Ångstroms, characteristic of aromatic π-systems [12]. These interactions contribute to the stability of the crystal lattice and influence physical properties such as melting point and solubility.

Hydrogen bonding interactions, while limited in 9-(chloromethyl)acridine due to the absence of strong hydrogen bond donors, may occur through weak C-H⋯Cl contacts [9]. The chlorine atom can serve as a hydrogen bond acceptor, forming weak intermolecular interactions that influence crystal packing arrangements [13]. Edge-to-face aromatic interactions between acridine rings provide additional stabilization within the crystal structure [10].

Halogen bonding interactions involving the chlorine atom may contribute to crystal stability, particularly in the presence of electron-rich aromatic systems or heteroatoms [13]. These interactions, while weaker than hydrogen bonds, can significantly influence molecular organization within the crystal lattice [9].

Thermal Parameters and Disorder

Anisotropic displacement parameters obtained from crystallographic refinement provide information about atomic motion within the crystal lattice [11]. The chloromethyl group typically exhibits higher thermal motion compared to the rigid acridine ring system, reflecting the greater conformational flexibility of the alkyl substituent [8]. Temperature-dependent studies can reveal phase transitions and thermal stability characteristics of the crystalline material.

Disorder in the chloromethyl group may occur due to rotational freedom around the C9-CH₂ bond, potentially leading to multiple conformations within the crystal structure [9]. Proper treatment of such disorder requires careful crystallographic analysis and appropriate refinement strategies to obtain accurate structural parameters [11].

Quantum Chemical Calculations

Density Functional Theory Modeling

Density functional theory calculations provide comprehensive theoretical characterization of 9-(chloromethyl)acridine, yielding optimized molecular geometries, electronic properties, and thermodynamic parameters [6] [14] [15]. These computational studies complement experimental observations and enable prediction of properties that may be difficult to measure directly.

Geometric Optimization and Conformational Analysis

Density functional theory calculations using hybrid functionals such as B3LYP with basis sets ranging from 6-31G(d,p) to 6-311G(d,p) provide accurate optimized geometries for 9-(chloromethyl)acridine [6] [15]. The calculations typically predict a planar acridine ring system with bond lengths and angles in excellent agreement with experimental crystallographic data [14]. The chloromethyl group adopts a staggered conformation relative to the acridine plane, minimizing steric interactions while maintaining optimal orbital overlap [6].

Conformational analysis reveals the rotational barrier around the C9-CH₂Cl bond, with calculations predicting multiple low-energy conformers differing in the orientation of the chloromethyl group [14]. These conformational preferences influence both solid-state packing and solution-phase behavior, affecting physical and chemical properties [6]. Frequency calculations confirm the stationary points as true minima on the potential energy surface, validating the optimized structures [15].

Electronic Structure and Frontier Orbital Analysis

Density functional theory calculations provide detailed analysis of the electronic structure, including frontier molecular orbitals that govern chemical reactivity [6] [14]. The highest occupied molecular orbital (HOMO) typically exhibits significant electron density on the aromatic π-system, with contributions from the nitrogen lone pair [14]. The lowest unoccupied molecular orbital (LUMO) shows electron density distributed across the acridine ring system, particularly concentrated on the electron-deficient regions [6].

The HOMO-LUMO energy gap serves as an indicator of kinetic stability and chemical reactivity, with typical values ranging from 3.5-4.5 electron volts depending on the computational method employed [14]. Smaller energy gaps generally correlate with increased reactivity toward both electrophilic and nucleophilic reagents [6]. Natural bond orbital analysis reveals charge distribution and bonding characteristics, providing insights into electronic effects of the chloromethyl substitution [15].

Thermodynamic and Kinetic Parameters

Computational thermochemistry calculations yield formation enthalpies, entropies, and free energies that characterize the thermodynamic stability of 9-(chloromethyl)acridine [14] [16]. These parameters enable prediction of reaction feasibility and equilibrium constants for chemical transformations [6]. Activation barriers for potential reactions can be calculated using transition state theory, providing kinetic insights into reaction mechanisms [14].

Solvation effects can be incorporated through polarizable continuum models, enabling the calculation of properties in various solvents [16]. These calculations reveal the influence of solvent polarity and hydrogen bonding capability on molecular properties and reactivity [14]. Temperature-dependent properties can be predicted through statistical thermodynamics, facilitating the understanding of thermal behavior [6].

Vibrational Analysis and Spectroscopic Properties

Harmonic frequency calculations provide predicted infrared and Raman spectra, enabling comparison with experimental vibrational spectroscopy [14] [15]. The calculations typically predict characteristic vibrational modes for the acridine ring system, including aromatic C-C stretching, C-H bending, and ring deformation modes [6]. The chloromethyl group contributes distinct vibrational features, including C-Cl stretching and CH₂ bending modes that can be used for structural identification [15].

Intensity calculations for vibrational modes enable the prediction of relative peak intensities in infrared spectra, facilitating spectroscopic identification and quantitative analysis [14]. Anharmonic corrections can be applied to improve the accuracy of calculated frequencies, particularly for modes involving the flexible chloromethyl group [6].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

227.0501770 g/mol

Monoisotopic Mass

227.0501770 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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